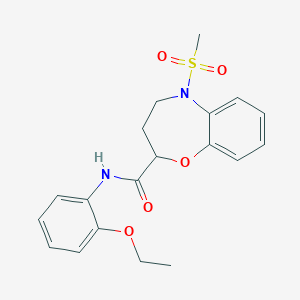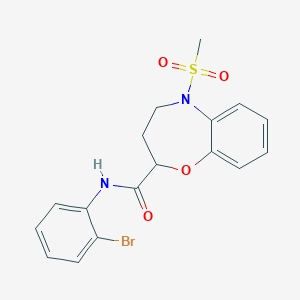![molecular formula C15H11BrN4OS B11228195 1-[(Z)-(5-bromo-2-oxo-indolin-3-ylidene)amino]-3-phenyl-thiourea](/img/structure/B11228195.png)
1-[(Z)-(5-bromo-2-oxo-indolin-3-ylidene)amino]-3-phenyl-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1-PHENYLTHIOUREA is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes an indole moiety and a thiourea group, contributes to its significant chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1-PHENYLTHIOUREA typically involves the reaction of 5-bromo-2-oxoindoline-3-carbaldehyde with phenylthiourea under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1-PHENYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
3-{[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1-PHENYLTHIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-{[(3E)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1-PHENYLTHIOUREA involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiourea: Basic structure with similar biological activities.
Phenylthiourea: Similar structure but lacks the indole moiety.
Indole-3-carbaldehyde: Contains the indole moiety but lacks the thiourea group.
Properties
Molecular Formula |
C15H11BrN4OS |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-phenylthiourea |
InChI |
InChI=1S/C15H11BrN4OS/c16-9-6-7-12-11(8-9)13(14(21)18-12)19-20-15(22)17-10-4-2-1-3-5-10/h1-8,18,21H,(H,17,22) |
InChI Key |
AZRFDRCFPOTNCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11228112.png)
![1-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228122.png)
![6-allyl-N-(2,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228132.png)
![2-({[1-(4-Bromophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11228138.png)
![N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11228145.png)

![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11228150.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide](/img/structure/B11228153.png)
![3-(4-ethenylbenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11228156.png)
![7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11228164.png)
![7-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228167.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11228175.png)

![furan-2-yl(4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperazin-1-yl)methanone](/img/structure/B11228177.png)
